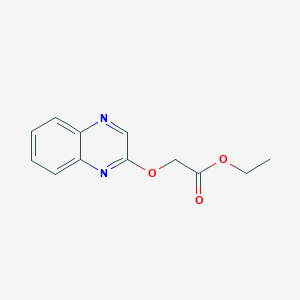

Ethyl 2-(2-quinoxalinyloxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-quinoxalinyloxy)acetate is a chemical compound that belongs to the class of quinoxaline derivatives. It has a molecular formula of C12H12N2O3 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-quinoxalinyloxy)acetate consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 232.235 Da .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(2-quinoxalinyloxy)acetate are not detailed in the searched resources, it’s worth noting that compounds in the quinoxaline family are often involved in various chemical reactions. For instance, quizalofop-ethyl, another quinoxaline derivative, is used in broad-leaved field crops to control annual and perennial grass weeds .Wissenschaftliche Forschungsanwendungen

- Ethyl 2-(2-quinoxalinyloxy)acetate derivatives have been investigated for their potential as antitumor agents, antimicrobial compounds, and anti-inflammatory drugs .

- It participates in cyclization reactions to form quinoxaline-based structures with diverse properties .

- Researchers investigate their potential as organic semiconductors, light-emitting materials, and sensors .

- These complexes may have catalytic, luminescent, or magnetic properties, making them relevant for various applications .

Medicinal Chemistry and Drug Development

Organic Synthesis and Heterocyclic Chemistry

Materials Science and Optoelectronics

Coordination Chemistry and Metal Complexes

Biological Studies and Enzyme Inhibition

Photophysics and Fluorescent Probes

Wirkmechanismus

Target of Action

The primary target of Ethyl 2-(2-quinoxalinyloxy)acetate is acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in the biosynthesis of fatty acids, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA . This compound and its derivatives inhibit the activity of ACC, thereby affecting fatty acid biosynthesis .

Mode of Action

Ethyl 2-(2-quinoxalinyloxy)acetate interacts with ACC by inhibiting its activity . The compound’s ethyl ester and free acid forms both show high inhibitory activity on fatty acid biosynthesis . The free acid form shows a stronger inhibitory effect on acc from corn chloroplasts . This suggests that the hydrolyzed product in free acid form is the actual active ingredient .

Biochemical Pathways

The inhibition of ACC by Ethyl 2-(2-quinoxalinyloxy)acetate affects the fatty acid biosynthesis pathway . ACC catalyzes the first committed step of this pathway, so its inhibition disrupts the production of malonyl-CoA, a crucial substrate for the synthesis of long-chain fatty acids . This leads to a decrease in fatty acid production .

Eigenschaften

IUPAC Name |

ethyl 2-quinoxalin-2-yloxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)8-17-11-7-13-9-5-3-4-6-10(9)14-11/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFVSBHRQLJLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-quinoxalinyloxy)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2780092.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2780103.png)

![4-Cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2780108.png)

![2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2780111.png)